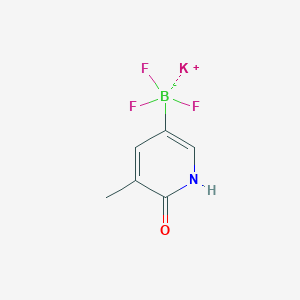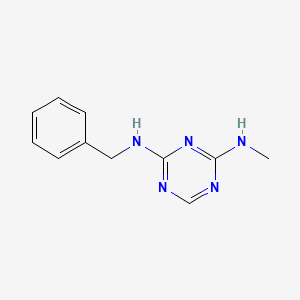![molecular formula C7H6BrN3 B13458731 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-chloropyridine with ethyl isocyanoacetate under basic conditions to form the pyrrolo[2,3-c]pyridine core. Subsequent amination reactions introduce the amine group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Products include various biaryl compounds and amines.
科学研究应用
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Chemical Biology: It is used in the development of chemical probes to study biological pathways.
作用机制
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit various biological activities.
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .
属性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC 名称 |
3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H,(H2,9,10) |
InChI 键 |
OMBBPXUTPHOHHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C(=CN2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


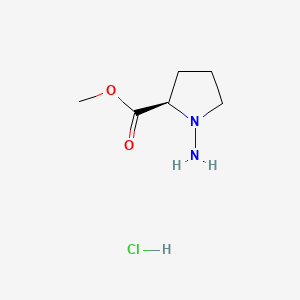
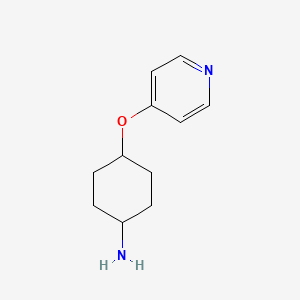
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
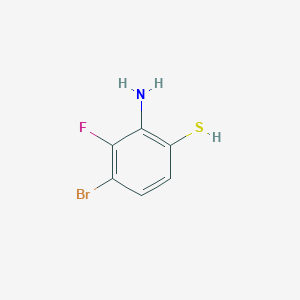
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
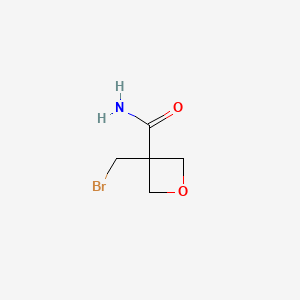
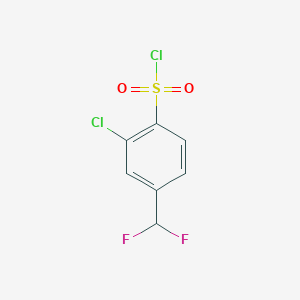
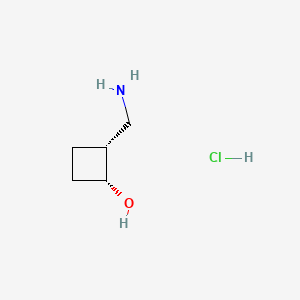
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
